1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide
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Description
1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is suggested that the compound may interact with its targets, possibly microbial enzymes or proteins, leading to inhibition of essential microbial processes .
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that the compound may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition .
Result of Action
Given its reported antimicrobial activity, the compound likely leads to the death or growth inhibition of microbes .
Biological Activity
The compound 1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes an azetidine ring, a piperidine moiety, and a methoxy-substituted biphenyl carbonyl group. The molecular formula is C19H22N2O3, with a molecular weight of approximately 330.39 g/mol. The structural representation is essential for understanding its interaction with biological targets.
1. Inhibition of Key Enzymes
Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes involved in various signaling pathways. For instance, studies on related compounds have shown activity against phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .
2. Receptor Modulation
The compound's structural features suggest potential interactions with receptors such as the cannabinoid receptors (CB1 and CB2). Compounds with similar structures have been evaluated for their antagonistic properties against these receptors, which are implicated in numerous physiological processes including appetite regulation and pain sensation .
In Vitro Studies
In vitro assays have demonstrated that derivatives of the compound exhibit varying degrees of biological activity. For instance, IC50 values (the concentration required to inhibit 50% of the target activity) for related compounds have been reported in the nanomolar range, indicating potent inhibition capabilities .
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
Compound A | PI3Kδ | 475 | |
Compound B | CB1 Receptor | 100 | |
Compound C | CAR Inverse Agonist | 126.9 |
1. Anti-inflammatory Activity
In a study assessing the anti-inflammatory potential of similar compounds, it was found that modifications at the piperidine position significantly enhanced the anti-inflammatory effects in murine models . The presence of the methoxy group contributed to increased solubility and bioavailability.
2. Neuroprotective Effects
Another case study explored the neuroprotective properties of related azetidine derivatives. These compounds were shown to reduce neuronal apoptosis in vitro under oxidative stress conditions, suggesting a protective mechanism that could be beneficial in neurodegenerative diseases .
Properties
IUPAC Name |
1-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-4-2-3-19(13-21)16-5-7-18(8-6-16)23(28)26-14-20(15-26)25-11-9-17(10-12-25)22(24)27/h2-8,13,17,20H,9-12,14-15H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJKIGXKBZHHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.